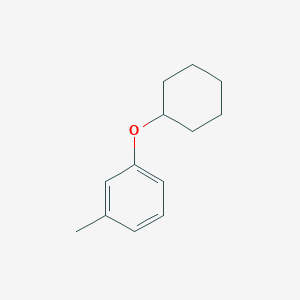
1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane: is an organosilicon compound characterized by the presence of silicon-oxygen bonds It is a member of the disiloxane family, which consists of compounds containing two silicon atoms connected by an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane can be synthesized through the hydrolysis of ethyl-substituted silanes. The reaction typically involves the use of ethyltrichlorosilane and ethanol in the presence of a catalyst. The reaction conditions include controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis and condensation reactions. The process is optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted disiloxanes with different functional groups.
科学的研究の応用
Chemistry: 1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane is used as a precursor in the synthesis of other organosilicon compounds. It serves as a building block for the preparation of siloxane polymers and resins.
Biology: In biological research, the compound is utilized for surface modification of biomaterials. It enhances the biocompatibility and functionality of medical devices and implants.
Medicine: The compound’s unique properties make it suitable for drug delivery systems. It is used to create biocompatible coatings and carriers for targeted drug delivery.
Industry: In industrial applications, this compound is employed in the production of silicone-based materials. It is used in the formulation of adhesives, sealants, and coatings.
作用機序
The mechanism of action of 1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane involves its interaction with molecular targets through silicon-oxygen bonds. The compound can form stable complexes with various substrates, facilitating chemical reactions and modifications. The pathways involved include hydrolysis, condensation, and polymerization, which contribute to its diverse applications.
類似化合物との比較
- 1,1,3,3-Tetramethyldisiloxane
- 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane
- 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
Comparison: 1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane is unique due to its ethoxy groups, which provide distinct reactivity and solubility properties compared to similar compounds. The presence of ethyl groups enhances its stability and compatibility with various substrates, making it a versatile compound for diverse applications.
特性
CAS番号 |
18055-96-4 |
|---|---|
分子式 |
C12H30O5Si2 |
分子量 |
310.53 g/mol |
IUPAC名 |
[diethoxy(ethyl)silyl]oxy-diethoxy-ethylsilane |
InChI |
InChI=1S/C12H30O5Si2/c1-7-13-18(11-5,14-8-2)17-19(12-6,15-9-3)16-10-4/h7-12H2,1-6H3 |
InChIキー |
LTKGRHTYZMRFDC-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CC)(OCC)O[Si](CC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


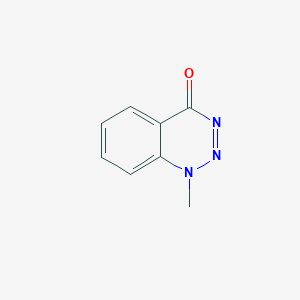
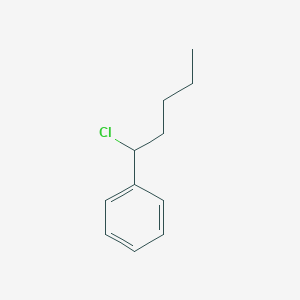
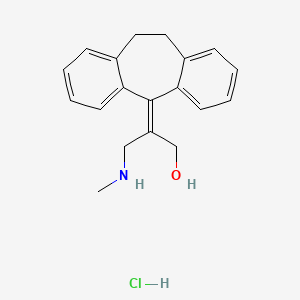
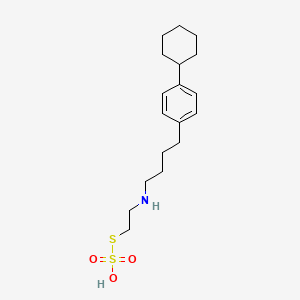
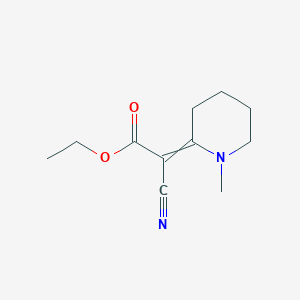
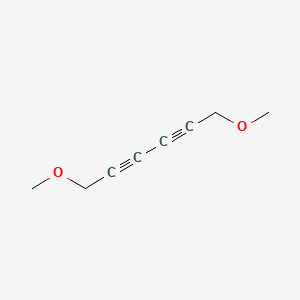

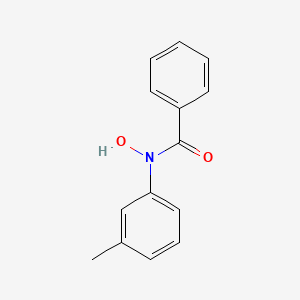
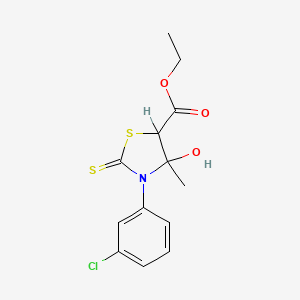

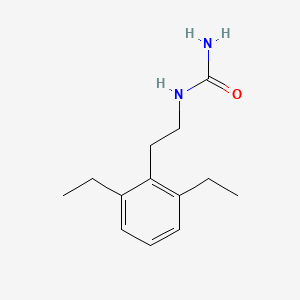
![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)

